molecular formula C11H10FNO B12436555 1-Ethyl-6-fluoroindole-3-carbaldehyde

1-Ethyl-6-fluoroindole-3-carbaldehyde

Cat. No.: B12436555
M. Wt: 191.20 g/mol
InChI Key: IEHPHPXIRRVGGM-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoroindole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the ethyl group at the first position and the fluoro group at the sixth position of the indole ring, along with the carbaldehyde group at the third position, makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-6-fluoroindole-3-carbaldehyde can be synthesized through several methods. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 6-fluoro-1-ethylphenylhydrazine and an appropriate aldehyde.

Another method involves the direct functionalization of an existing indole ring. For example, 1-ethylindole can be selectively fluorinated at the sixth position using a fluorinating agent such as Selectfluor. The resulting 1-ethyl-6-fluoroindole can then be oxidized to introduce the carbaldehyde group at the third position using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale versions of the synthetic routes mentioned above. The choice of method would depend on factors such as cost, availability of starting materials, and the desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-fluoroindole-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluoro group with an amino group using ammonia or an amine.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), manganese dioxide (MnO2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Ammonia, primary or secondary amines.

    Condensation: Hydrazines, primary amines.

Major Products Formed

    Oxidation: 1-Ethyl-6-fluoroindole-3-carboxylic acid.

    Reduction: 1-Ethyl-6-fluoroindole-3-methanol.

    Substitution: 1-Ethyl-6-aminoindole-3-carbaldehyde.

    Condensation: 1-Ethyl-6-fluoroindole-3-imine or 1-ethyl-6-fluoroindole-3-hydrazone.

Scientific Research Applications

1-Ethyl-6-fluoroindole-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds. It is used in multicomponent reactions to generate diverse molecular structures.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoroindole-3-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for certain targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylindole-3-carbaldehyde: Lacks the fluoro group, which may result in different biological activities and reactivity.

    6-Fluoroindole-3-carbaldehyde: Lacks the ethyl group, which may affect its solubility and interaction with molecular targets.

    1-Methyl-6-fluoroindole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, which may influence its chemical and biological properties.

Uniqueness

1-Ethyl-6-fluoroindole-3-carbaldehyde is unique due to the combination of the ethyl group, fluoro group, and carbaldehyde group on the indole ring. This specific arrangement of substituents can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

1-ethyl-6-fluoroindole-3-carbaldehyde

InChI

InChI=1S/C11H10FNO/c1-2-13-6-8(7-14)10-4-3-9(12)5-11(10)13/h3-7H,2H2,1H3

InChI Key

IEHPHPXIRRVGGM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=C(C=C2)F)C=O

Origin of Product

United States

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